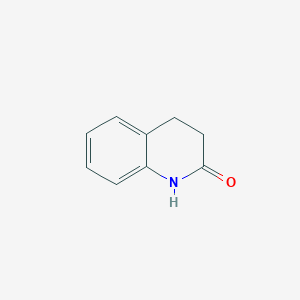

3,4-Dihydro-2(1H)-quinolinone

Übersicht

Beschreibung

3,4-Dihydro-2(1H)-quinolinone (2O-THQ) is a bicyclic lactam featuring a fused benzene ring and a partially saturated pyridone moiety. This scaffold is widely distributed in natural products and synthetic compounds, with notable biological activities such as antidepressant, antifungal, and monoamine oxidase (MAO) inhibitory properties . Its structural rigidity and hydrogen-bonding capacity make it a privileged template in drug discovery. Natural sources include plants, fungi, and marine organisms, while synthetic routes often involve cyclization, reduction, or radical-mediated strategies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dihydrochinolinon kann durch verschiedene Verfahren erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von Anilinen mit Malonsäureäquivalenten . Ein weiteres Verfahren umfasst die Reaktion von Anthranilsäurederivaten . Diese Reaktionen erfordern typischerweise spezifische Bedingungen wie das Vorhandensein von Katalysatoren und kontrollierte Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Dihydrochinolinon häufig großtechnische Reaktionen unter optimierten Bedingungen, um die Ausbeute und Reinheit zu maximieren. Der Einsatz von Durchflussreaktoren und fortschrittlichen katalytischen Systemen sind gängige Praktiken zur Steigerung der Effizienz und Skalierbarkeit .

Chemische Reaktionsanalyse

Reaktionstypen

Dihydrochinolinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann Dihydrochinolinon in Chinolinonderivate umwandeln.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, die an den Chinolinonring gebunden sind.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Chinolinone, die wichtige Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft haben .

Wissenschaftliche Forschungsanwendungen

Dihydrochinolinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexer organischer Moleküle.

Biologie: Es wird zur Untersuchung von Enzyminhibition und Rezeptorbindung verwendet.

Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Dihydrochinolinon beinhaltet seine Interaktion mit verschiedenen molekularen Zielen. So kann es beispielsweise Enzyme wie Phosphodiesterasen hemmen und mit Rezeptoren wie Serotonin- und Dopaminrezeptoren interagieren. Diese Interaktionen sind entscheidend für seine pharmakologischen Wirkungen, einschließlich seines potenziellen Einsatzes als Antipsychotikum und Antidepressivum .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group and aromatic ring undergo selective oxidation:

- Hydroxyl group oxidation : Treatment with KMnO₄ or CrO₃ converts the hydroxyl group to a ketone, yielding quinone derivatives.

- Ring oxidation : Electrosynthesis at -0.8 V (vs SCE) produces 3,3-dichloro-4-hydroxy-1,4-disubstituted-3,4-dihydro-2(1H)-quinolinones (IC₅₀ values <1 μM in some cases) .

Reduction Reactions

Controlled reductions modify the lactam and aromatic systems:

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with high regioselectivity:

- Alkylation :

- Acylation :

Cyclization and Ring Expansion

Palladium-catalyzed reactions enable complex transformations:

- Cyclopropane ring expansion :

- Microwave-assisted synthesis :

Ring Contraction and Rearrangement

Electrochemical methods drive structural changes:

- Halothane-mediated ring contraction :

Functional Group Interconversion

Industrial-Scale Reactions

- Continuous flow synthesis : Optimized conditions (residence time <5 min, 150°C) achieve >95% conversion with 99.8% purity .

- Catalyst recycling : PdCl₂ catalysts reused ≥10 cycles without activity loss in cyclization reactions .

Mechanistic Insights

- Electrochemical pathways : Reduction potentials correlate with product distribution (R² = 0.94) .

- Steric effects : Bulky substituents at C-3 decrease substitution rates by 40–60% compared to C-4 analogs .

This reactivity profile establishes this compound as a versatile scaffold for drug discovery and material science. Recent advances in microwave and electrochemical methods have significantly expanded its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1.1 Pharmacological Properties

The 3,4-dihydro-2(1H)-quinolinone moiety is integral to various pharmacologically active compounds. Notable FDA-approved drugs containing this scaffold include:

- Cilostazol : Used for the treatment of intermittent claudication.

- Carteolol : A non-selective beta-blocker.

- Aripiprazole : An atypical antipsychotic.

These compounds exhibit a range of biological activities such as phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interactions with serotonin and dopamine receptors . The structural versatility of this compound makes it a valuable target for drug design.

1.2 Antibacterial Applications

This compound has been utilized to develop bicyclic peptide deformylase inhibitors that show antibacterial effects. These inhibitors target bacterial deformylase enzymes, which are crucial for protein synthesis in bacteria, making them promising candidates for new antibiotics .

Natural Product Synthesis

2.1 Plant Sources

Research has identified the occurrence of 3,4-dihydro-2(1H)-quinolinones in various plant species. These natural compounds have shown potential as lead compounds for drug discovery due to their bioactive properties. The study of these alkaloids emphasizes their significance in the development of novel therapeutic agents .

Biotechnology Applications

3.1 Microbial Culture Supplement

In microbiological research, this compound serves as a medium supplement for the culture of Pseudomonas ayucida. This application is particularly relevant in enrichment culture experiments aimed at isolating specific microbial strains with desirable metabolic capabilities .

Case Studies and Research Findings

4.1 Novel Derivatives and Inhibitory Activities

Recent studies have synthesized novel quinoline-sulfonamide derivatives from this compound that exhibit significant cytotoxic activities against tumor cell lines. For instance, compound D13 demonstrated an IC50 value of 1.34 μM against HeLa cells and showed strong inhibitory effects on tubulin polymerization . This indicates the potential of these derivatives in cancer therapy.

4.2 Synthetic Pathways

The synthesis of 3,4-dihydro-2(1H)-quinolinones has been achieved through various methods, including palladium-catalyzed cyclopropane ring expansion and rearrangement reactions involving β-lactam intermediates . These synthetic routes facilitate the generation of diverse derivatives for further biological evaluation.

Summary Table of Applications

| Application Area | Description | Key Compounds/Examples |

|---|---|---|

| Medicinal Chemistry | Active moiety in FDA-approved drugs with diverse pharmacological actions | Cilostazol, Carteolol, Aripiprazole |

| Antibacterial Development | Bicyclic peptide deformylase inhibitors targeting bacterial protein synthesis | Various inhibitors |

| Natural Product Synthesis | Found in plants; potential lead compounds for drug discovery | Plant-sourced alkaloids |

| Microbial Culture | Supplement in Pseudomonas ayucida cultures for isolation and metabolic studies | Enrichment culture medium |

| Cancer Therapeutics | Novel derivatives with cytotoxic activity against tumor cell lines | D13 (IC50: 1.34 μM) |

Wirkmechanismus

The mechanism of action of dihydro-quinolinone involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as phosphodiesterases and interact with receptors like serotonin and dopamine receptors. These interactions are crucial for its pharmacological effects, including its potential use as an antipsychotic and antidepressant .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Insights :

- Synthetic Efficiency: 1,2,3,4-Tetrahydroquinoline is more cost-effective to synthesize than 2O-THQ due to cheaper starting materials (quinoline vs. lactams) .

- Structural Flexibility : Radical-mediated methods for 2O-THQ enable diverse substitutions at C7, critical for MAO-B inhibition, whereas coumarins lack this versatility .

- Microwave Synthesis : 2O-THQ derivatives can be rapidly synthesized via microwave-assisted multicomponent reactions, outperforming traditional thermal methods .

Pharmacological Comparisons

Table 2: Pharmacological Profiles of 3,4-Dihydro-2(1H)-quinolinone and Analogues

Key Insights :

- MAO-B Inhibition: 2O-THQ derivatives exhibit nanomolar potency and >2000-fold selectivity for MAO-B over MAO-A, surpassing coumarins in efficacy . Substitution at C7 (e.g., 7-benzyloxy groups) enhances activity, a feature absent in simpler tetrahydroquinolines .

- Antidepressant Activity : 2O-THQ derivatives like 34b show single-dose efficacy in forced-swimming tests, unlike tricyclic antidepressants requiring repeated dosing .

- Antifungal Activity: 2O-THQ derivatives inhibit chitin synthase, a target less explored in tetrahydroquinoline analogues .

Structure-Activity Relationship (SAR) Highlights

- C7 Substitution : Critical for MAO-B inhibition; benzyloxy groups at C7 improve potency 10-fold over unsubstituted derivatives .

- Linker Length : In dopamine receptor antagonists, a 3-carbon spacer optimizes D2/D4 binding .

- Ketone Group: The lactam carbonyl in 2O-THQ enhances hydrogen bonding vs. non-ketone analogues like tetrahydroquinoline .

Biologische Aktivität

3,4-Dihydro-2(1H)-quinolinone (also known as 2-oxo-1,2,3,4-tetrahydroquinoline or 2O-THQ) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The structure of this compound consists of a quinoline ring system with a carbonyl group at the second position. The synthesis of this compound can be achieved through various methods, including:

- Microwave-assisted synthesis : A sequential three-component reaction involving aromatic aldehydes, aromatic amines, and Meldrum's acid in ethanol under microwave irradiation has shown high yields (up to 87%) for synthesizing derivatives of this compound .

- Conventional methods : Traditional methods include electrophilic aromatic substitution reactions and other organic transformations that yield various derivatives with potential biological activity .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted reaction | Ethanol, 100°C | 87 |

| Electrophilic substitution | Various solvents | Varies |

Neuroprotective Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant neuroprotective effects. For instance, compounds designed as dual-target inhibitors for cholinesterase (ChE) and monoamine oxidase (MAO) show promise in treating Alzheimer's disease. One notable derivative (compound 3e) demonstrated potent inhibition with IC50 values of 0.28 µM for acetylcholinesterase (AChE) and 0.34 µM for human AChE .

Antidepressant Properties

The compound also shows potential antidepressant activity through the inhibition of MAO enzymes. A study indicated that certain derivatives could effectively inhibit MAO-A and MAO-B, which are crucial targets in the treatment of depression and neurodegenerative diseases .

Anti-inflammatory Activity

In addition to neuroprotective effects, some studies have reported anti-inflammatory properties associated with this compound derivatives. These compounds have been shown to modulate inflammatory pathways, suggesting their utility in treating conditions characterized by chronic inflammation .

Table 2: Biological Activities of Selected Derivatives

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 3e | AChE | 0.28 | Neuroprotective |

| Compound 3e | MAO-A | 0.91 | Neuroprotective |

| Compound X | MAO-B | 2.81 | Antidepressant |

| Compound Y | Inflammatory markers | N/A | Anti-inflammatory |

Case Study: Alzheimer’s Disease Treatment

A notable case study involved the design and synthesis of hybrid compounds that fused the pharmacophoric features of this compound with dithiocarbamate moieties. These compounds exhibited significant inhibitory activity against both AChE and MAOs, demonstrating their potential as multi-targeted agents for Alzheimer's disease treatment .

Case Study: Drug Discovery Efforts

In a broader context of drug discovery, the inclusion of the this compound scaffold has been linked to various successful drug candidates aimed at treating cardiovascular diseases and psychiatric disorders. The structural versatility allows for modifications that enhance biological activity while maintaining favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3,4-dihydro-2(1H)-quinolinone derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives can be achieved via multiple pathways:

- Palladium-catalyzed cyclopropane ring expansion : N-(1'-Alkoxy)cyclopropyl-2-haloanilines are transformed into quinolinones using Pd catalysts. This method tolerates functional groups like esters, nitriles, and ketones, making it versatile for structural diversification .

- Microwave-assisted one-pot synthesis : A three-component reaction of aromatic aldehydes, amines, and Meldrum's acid under microwave irradiation in ethanol yields derivatives with high efficiency (e.g., 85–92% yields) .

- Solid-phase β-lactam rearrangement : β-Lactam intermediates are rearranged on solid-phase supports, enabling rapid library generation for drug discovery .

Q. How is this compound used in microbial culture studies?

- Methodological Answer : The compound acts as a nitrogen source in enrichment cultures of Pseudomonas ayucida IGTN9m, facilitating selective nitrogen removal from quinoline and petroleum hydrocarbons. This application leverages its biodegradability and compatibility with microbial metabolism, providing insights into bioremediation strategies .

Q. What are the basic biological activities associated with the this compound scaffold?

- Methodological Answer : The core structure exhibits diverse biological properties:

- Antimicrobial/Anticancer : Derivatives like 6-bromo-substituted quinolinones have been tested for tubulin polymerization inhibition, showing potential as anticancer agents .

- Neuroprotective effects : Simple derivatives demonstrate MAO-B inhibition (IC₅₀ values as low as 0.0029 μM), relevant for neurodegenerative disease research .

Advanced Research Questions

Q. How can this compound derivatives be optimized as multi-target ligands for Alzheimer’s disease (AD)?

- Methodological Answer : Hybrid compounds combining the quinolinone core with dithiocarbamate moieties have been designed to target both acetylcholinesterase (AChE) and monoamine oxidases (MAOs):

- Dual-site AChE inhibition : The quinolinone core binds the peripheral anionic site (PAS) via π-π stacking (Tyr286) and hydrogen bonds (Ser293), while the dithiocarbamate interacts with the catalytic anionic site (CAS) (e.g., Gly121) .

- MAO-B selectivity : Substituents like alkylamine chains enhance MAO-B inhibition over MAO-A. SAR studies recommend a 3-carbon linker for balanced AChE/MAO-B activity .

- BBB permeability : LogP values (2.5–3.5) and polar surface area (<90 Ų) are optimized for blood-brain barrier penetration .

Q. What in silico strategies improve the selectivity of quinolinone-based MAO-B inhibitors?

- Methodological Answer : Pharmacophore modeling identifies critical features:

- Hydrogen bond acceptors : The quinolinone carbonyl and linker oxygen atoms align with MAO-B’s flavin adenine dinucleotide (FAD) binding site .

- Hydrophobic/aromatic interactions : Substituents like iodophenyl groups enhance selectivity by occupying MAO-B’s hydrophobic cleft (validated via molecular docking) .

- Machine learning : QSAR models prioritize substituents with electron-withdrawing groups (e.g., Br, Cl) to improve potency and selectivity .

Q. How do 3,4-dihydro-2(1H)-quinolinones act as sigma-1 receptor (σ1R) agonists with antidepressant effects?

- Methodological Answer : Key derivatives (e.g., 1-[3-(4-(3-chlorophenyl)piperazinyl)propyl]-5-methoxyquinolinone) exhibit σ1R agonism via:

- Binding affinity : IC₅₀ values of 10–100 nM in [³H]DTG displacement assays .

- Behavioral assays : Single-dose administration reduces immobility time in forced-swimming tests (30 mg/kg, p.o.), comparable to imipramine after repeated dosing .

- Antagonist studies : Pre-treatment with σ1R antagonists (e.g., BMY14802) blocks antidepressant effects, confirming receptor-mediated action .

Q. What strategies resolve contradictions in reported tubulin inhibition data for brominated quinolinones?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5–5 μM) arise from:

- Assay conditions : Fluorescence-based tubulin polymerization assays using >99% pure tubulin reduce false positives from contaminants .

- Substituent positioning : 6-Bromo derivatives show stronger inhibition than 7-substituted analogs due to enhanced hydrophobic interactions with β-tubulin’s colchicine site .

- Cellular context : Differences in cell line permeability (e.g., HeLa vs. MCF-7) affect observed potency .

Q. Methodological Tables

Table 1. Key Synthetic Routes for 3,4-Dihydro-2(1H)-quinolinones

Table 2. Biological Activities of Select Derivatives

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203816 | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

553-03-7 | |

| Record name | Hydrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.